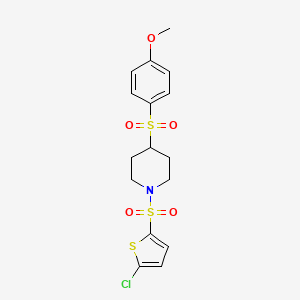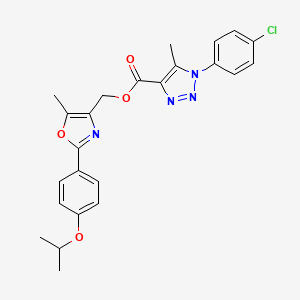
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of ion channels and transporters, including the voltage-gated sodium channel Nav1.7. This compound has been shown to inhibit the activity of Nav1.7, which is involved in the transmission of pain signals. Therefore, it has potential applications in the development of pain-relieving drugs.
Biochemical and Physiological Effects:
Studies have shown that 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can have various biochemical and physiological effects, including the inhibition of Nav1.7, the modulation of ion channels and transporters, and the regulation of neurotransmitter release. This compound has also been shown to have potential applications in the treatment of pain, epilepsy, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine in lab experiments is its unique structure, which allows for the modulation of ion channels and transporters. This compound also has potential applications in drug discovery and development, particularly in the development of pain-relieving drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine. One direction is to further investigate its mechanism of action and the specific ion channels and transporters it modulates. Another direction is to explore its potential applications in the treatment of pain, epilepsy, and other neurological disorders. Additionally, research can be conducted to optimize the synthesis method and to develop safer and more effective analogs of this compound.
In conclusion, 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a unique compound with potential applications in various scientific research fields. Its structure allows for the modulation of ion channels and transporters, and it has potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride and 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be used as a tool to study the mechanism of action of various proteins and enzymes, including ion channels and transporters. It can also be used in drug discovery and development to identify potential drug targets and to optimize drug efficacy and safety.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S3/c1-23-12-2-4-13(5-3-12)25(19,20)14-8-10-18(11-9-14)26(21,22)16-7-6-15(17)24-16/h2-7,14H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPACIZMDTWENHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)
![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)



![4-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396598.png)

![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)
![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2396605.png)
